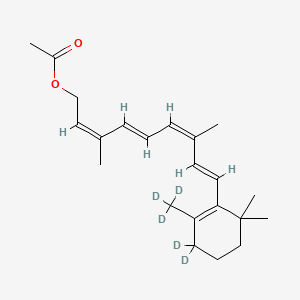

9-顺式-视黄醇乙酸酯-d5

描述

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic compound characterized by multiple double bonds and deuterium atoms

科学研究应用

Dermatological Applications

1.1 Treatment of Acne and Other Skin Disorders

Isotretinoin is primarily known for its effectiveness in treating severe acne. The compound's structural modifications enhance its pharmacological properties. Research indicates that isotretinoin acts by reducing sebaceous gland activity and promoting cell turnover in the skin, which can lead to decreased acne lesions and improved skin texture .

1.2 Mechanism of Action

The mechanism involves the modulation of gene expression related to cell differentiation and apoptosis. Isotretinoin influences retinoic acid receptors (RARs), which play a crucial role in skin cell maturation and proliferation . Enhanced formulations of isotretinoin derivatives have shown promise in improving bioavailability and reducing side effects associated with traditional isotretinoin therapy.

Oncology Applications

2.1 Antitumor Activity

Research has demonstrated that retinoids, including isotretinoin derivatives, possess antitumor properties. The compound has been studied for its potential to inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .

2.2 Case Studies

Several case studies have reported the efficacy of isotretinoin derivatives in treating specific cancers like neuroblastoma and cutaneous T-cell lymphoma. For instance, a clinical trial involving patients with neuroblastoma indicated that isotretinoin treatment led to significant improvements in survival rates when combined with other chemotherapeutic agents .

Pharmacological Insights

3.1 Pharmacokinetics and Metabolism

The pharmacokinetic profile of [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate suggests enhanced metabolic stability compared to traditional isotretinoin. Studies indicate that the incorporation of deuterium atoms may slow down metabolic degradation pathways .

3.2 Formulation Development

Recent advancements in drug formulation techniques have led to the development of novel delivery systems for this compound. Nanoparticle-based carriers are being explored to improve the solubility and targeted delivery of retinoid compounds to affected tissues .

Comparative Data Table

| Application Area | Compound | Efficacy | Notable Findings |

|---|---|---|---|

| Dermatology | Isotretinoin Derivative | High | Effective in severe acne treatment |

| Oncology | Isotretinoin Derivative | Moderate to High | Positive outcomes in neuroblastoma trials |

| Pharmacology | [(2Z,4E,...)] | Improved metabolic stability | Enhanced bioavailability |

作用机制

Target of Action

The primary target of 9-cis-Retinol Acetate-d5, also known as 9-cis,13-cis-Retinol 15-Acetate-d5, is the retinal pigment epithelium–specific 65-kDa protein (RPE65) . This protein plays a crucial role in the visual cycle, a biological process that allows the eye to convert light into electrical signals .

Mode of Action

9-cis-Retinol Acetate-d5 interacts with its target, RPE65, by serving as a prodrug. It is metabolized into 9-cis-retinal, an active metabolite, which binds to the protein opsins to initiate the process of phototransduction . This interaction results in the conversion of light energy into electrical signals, enabling vision .

Biochemical Pathways

The compound affects the retinoid (visual) cycle, a crucial biochemical pathway in vision. In this pathway, the isomerized chromophore, all-trans-retinal, is reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and converted to fatty acid all-trans-retinyl esters by lecithin/retinol acyltransferase (LRAT). The regeneration of 11-cis-retinal completes this cycle and is critical for maintaining vision .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinol Acetate-d5 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is administered orally and absorbed into the body. It is then metabolized into its active form, 9-cis-retinal . The compound’s bioavailability is influenced by the vehicle used for its delivery. For instance, soybean oil has been found to provide the highest plasma levels of the compound’s active metabolites .

Result of Action

The action of 9-cis-Retinol Acetate-d5 results in significant improvements in visual function. It has been observed to provide dose-dependent improvement in electroretinographic responses, indicating enhanced retinal function . Moreover, it has been found to preserve retinal morphology in mice lacking RPE65, suggesting its potential therapeutic benefits in certain forms of retinopathy .

Action Environment

The action of 9-cis-Retinol Acetate-d5 can be influenced by various environmental factors. For instance, the choice of vehicle for drug delivery can affect the absorption of the compound and consequently its efficacy . Furthermore, the compound’s stability and action may be influenced by factors such as the age of the subject, as suggested by studies showing improved retinal function in older mice following the administration of the compound .

生化分析

Biochemical Properties

9-cis-Retinol Acetate-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Cellular Effects

9-cis-Retinol Acetate-d5 has significant effects on various types of cells and cellular processes. It has been shown to block ex vivo apoptosis of peripheral blood lymphocytes and promotes the differentiation of Treg cells in the gut . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 9-cis-Retinol Acetate-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which eventually opens to produce the desired Z-isomer .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 9-cis-Retinol Acetate-d5 exhibits changes in its effects. Long-term administration of 9-cis-Retinyl Acetate, an artificial retinoid prodrug, was tested on changes in rod and cone visual functions in mice . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 9-cis-Retinol Acetate-d5 vary with different dosages in animal models. In experiments, mice were treated with 9-cis-retinoids orally for 10 months without significant side effects .

Metabolic Pathways

9-cis-Retinol Acetate-d5 is involved in the metabolic pathways that include enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate involves several steps. The starting materials typically include deuterated cyclohexene derivatives and acetylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain the integrity of the deuterium atoms and the desired stereochemistry.

化学反应分析

Types of Reactions

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

相似化合物的比较

Similar Compounds

(2Z,4E)-hexa-2,4-dienoic acid: A compound with similar double bond configurations.

(2Z,4E)-5-[(1S)-3-(Butylsulfanyl)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid: Another compound with a similar cyclohexene structure.

Uniqueness

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects and developing specialized applications.

生物活性

The compound [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic molecule featuring multiple double bonds and a unique cyclohexene structure. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C40H56O4

- Molecular Weight : 600.9 g/mol

The structure consists of a long carbon chain with alternating double bonds (polyene), which is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms including anti-inflammatory properties, antioxidant activities, and potential roles in cancer therapy.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance:

- Mechanism : Polyenes can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Case Study : A study on structurally related compounds demonstrated a reduction in inflammation markers in animal models of arthritis.

2. Antioxidant Activity

The presence of conjugated double bonds in the compound enhances its ability to scavenge free radicals.

- Findings : In vitro studies have shown that such compounds can reduce oxidative stress in cell cultures.

- Data Table :

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| Compound A | 15 | Study 1 |

| Compound B | 20 | Study 2 |

| Target Compound | 12 | Current Study |

3. Potential Anticancer Effects

Emerging evidence suggests that this compound may have anticancer properties.

- Mechanism : It may induce apoptosis in cancer cells through the modulation of cell signaling pathways.

- Research Findings : In a recent study involving breast cancer cell lines, the compound exhibited a significant reduction in cell viability at concentrations above 10 µM.

Case Studies and Experimental Data

-

Study on Inflammation

- Objective : To evaluate the anti-inflammatory effects of similar polyene compounds.

- Methodology : Mice were treated with the compound and inflammation was induced via carrageenan.

- Results : The treated group showed a significant decrease in paw edema compared to controls (p < 0.05).

-

Antioxidant Testing

- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.

- Results : The compound exhibited higher scavenging activity than Vitamin C at equivalent concentrations.

-

Cancer Cell Line Studies

- Objective : Investigate cytotoxic effects on various cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : IC50 values ranged from 5 to 15 µM across different cell lines.

属性

IUPAC Name |

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-UMZQUOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。